molecular formula C15H22N2O4S B2691084 5-cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2320818-66-2

5-cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2691084
CAS No.: 2320818-66-2
M. Wt: 326.41
InChI Key: BRYZDXLQPSKULR-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a critical research tool for investigating the role of RIPK1 in regulating necroptosis, a form of programmed necrotic cell death. By specifically binding to the allosteric pocket of RIPK1, it stabilizes the kinase in an inactive conformation, thereby preventing TNF-mediated necroptotic signaling [https://pubmed.ncbi.nlm.nih.gov/29743663/]. Its high selectivity and favorable pharmacokinetic properties make it a valuable in vivo probe for dissecting necroptosis pathways in models of inflammatory and degenerative diseases. Research utilizing this inhibitor has been instrumental in elucidating the contribution of RIPK1-driven necroptosis to the pathogenesis of conditions such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and multiple sclerosis, offering insights for potential therapeutic interventions [https://www.nature.com/articles/s41467-021-27042-9]. Consequently, this compound is primarily used in academic and pharmaceutical research to explore cell death mechanisms, validate RIPK1 as a therapeutic target, and assess the efficacy of necroptosis inhibition in complex biological systems.

Properties

IUPAC Name

5-cyclopropyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c18-5-6-20-15(3-7-22-8-4-15)10-16-14(19)12-9-13(21-17-12)11-1-2-11/h9,11,18H,1-8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYZDXLQPSKULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3(CCSCC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 304.39 g/mol

This compound features an isoxazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : Compounds with isoxazole moieties have been shown to inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Studies have demonstrated that derivatives of isoxazole can exhibit significant cytotoxicity against cancer cell lines. For instance, a related study on trisubstituted isoxazoles indicated varying degrees of cytotoxicity on human promyelocytic leukemia cells (HL-60), with IC50_{50} values ranging from 86 to 755 μM .

CompoundIC50_{50} (μM)Mechanism of Action
Isoxazole (3)86Induces apoptosis and cell cycle arrest
Isoxazole (6)755Primarily through cell cycle arrest

Neuroprotective Effects

Emerging data suggest that compounds similar to this compound may possess neuroprotective properties. A study indicated that certain isoxazole derivatives can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Study on Cytotoxicity : A study conducted on HL-60 cells revealed that certain isoxazole derivatives significantly reduced cell viability, suggesting potential for development as anticancer agents .
  • Neuroprotection in Animal Models : Research involving animal models demonstrated that administration of related compounds led to improved outcomes in models of neurodegeneration, indicating a protective effect against neuronal loss.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Differences : The target’s isoxazole (O/N) may confer higher polarity compared to thiazole (S/N) in Compounds 1 and 2, influencing solubility and target binding .
  • Substituent Effects : The cyclopropyl group in the target compound likely enhances metabolic stability and rigidity relative to the flexible phenylpropyl or methylbutanamido chains in the analogs.
  • Linker Chemistry : Carboxamide linkers (target) are generally more hydrolytically stable than esters (Compound 1) or carbamates (Compound 2), suggesting improved pharmacokinetics.

Physicochemical Properties (Inferred)

Property Target Compound Compound 1 Compound 2
LogP Moderate (~2.5–3.5)* High (~4.0–5.0)† High (~4.2–5.2)†
Water Solubility Moderate (hydroxyethoxy group) Low (lipophilic groups) Low (lipophilic groups)
Hydrogen Bond Acceptors 6 9 10

*Predicted using cyclopropyl (moderate hydrophobicity) and hydroxyethoxy (polar). †High LogP due to benzyl, phenyl, and alkyl groups in analogs.

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